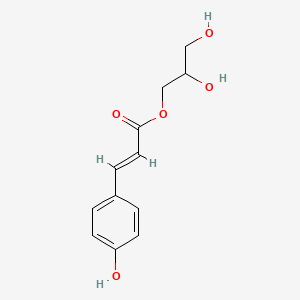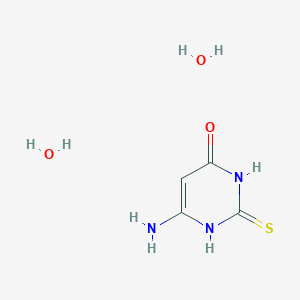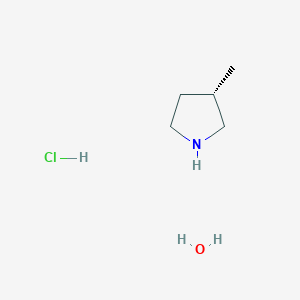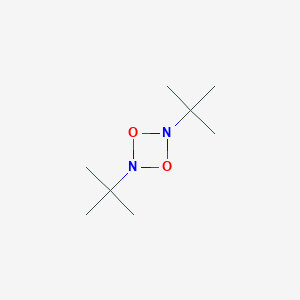
1,2-Di-tert-butyldiazene 1,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-tert-butyldiazene 1,2-dioxide is an organic compound with the molecular formula C8H18N2O2. It is a diazene derivative, characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the diazene moiety. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyldiazene 1,2-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,2-di-tert-butylhydrazine using an oxidizing agent such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired diazene dioxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butyldiazene 1,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-oxygen species.
Reduction: It can be reduced back to 1,2-di-tert-butylhydrazine under suitable conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Higher nitrogen-oxygen compounds.
Reduction: 1,2-di-tert-butylhydrazine.
Substitution: Various substituted diazene dioxides depending on the nucleophile used.
Scientific Research Applications
1,2-Di-tert-butyldiazene 1,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its stable diazene structure.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-di-tert-butyldiazene 1,2-dioxide involves its ability to undergo redox reactions, which can lead to the formation of reactive nitrogen species. These species can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context and conditions of its use.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-tert-butylhydrazine: The reduced form of 1,2-di-tert-butyldiazene 1,2-dioxide.
Di-tert-butyl azodicarboxylate: Another diazene derivative with different substituents.
Azobisisobutyronitrile (AIBN): A commonly used azo compound in radical initiations.
Uniqueness
This compound is unique due to its stability and the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Properties
IUPAC Name |
2,4-ditert-butyl-1,3,2,4-dioxadiazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-7(2,3)9-11-10(12-9)8(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAFNBNYCWLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1ON(O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4aR,7R,8S,8aR)-6,7-diacetyloxy-2-(5-nitrofuran-2-yl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B8063750.png)
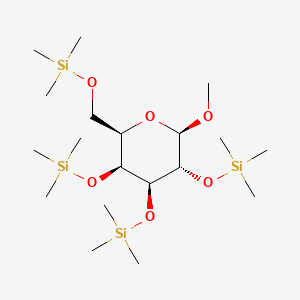
![4-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B8063767.png)
![benzyl (3S)-4-(2-hydroxyethylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B8063771.png)
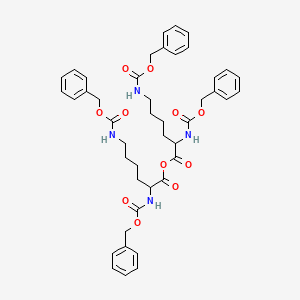
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[4-(benzylcarbamoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063784.png)
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[2-oxo-4-(pentylcarbamoylamino)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063787.png)
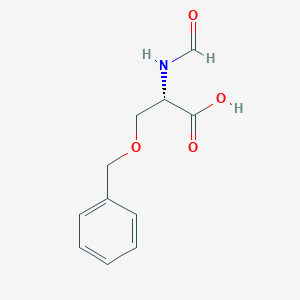
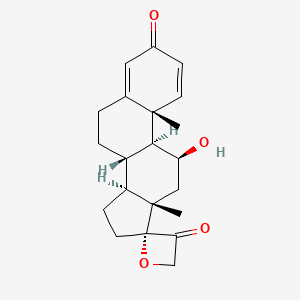

![(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B8063810.png)
